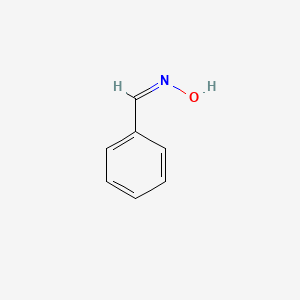

Benzaldehyde, oxime, (Z)-

Description

Fundamental Principles of Oxime Isomerism and Stereocontrol

The isomerism observed in oximes arises from the restricted rotation around the carbon-nitrogen double bond, similar to the cis-trans isomerism seen in alkenes. adichemistry.com This phenomenon, known as E/Z isomerism, results in two possible stereoisomers for most oximes. The configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. For benzaldehyde (B42025) oxime, the phenyl group has a higher priority than the hydrogen atom on the carbon, and the hydroxyl group is the only substituent on the nitrogen. In the (Z)-isomer, the higher-priority phenyl group and the hydroxyl group are on the same side of the C=N bond. adichemistry.com Conversely, in the (E)-isomer, they are on opposite sides.

Controlling the stereochemical outcome of oxime synthesis is a significant challenge, as many synthetic methods yield mixtures of E and Z isomers or the thermodynamically more stable E isomer. researchgate.net However, the synthesis of benzaldehyde oxime from benzaldehyde and hydroxylamine (B1172632) hydrochloride can be directed to favor the (Z)-isomer. For instance, conducting the reaction in methanol (B129727) at room temperature has been reported to produce a mixture containing 82% (Z)-benzaldehyde oxime and only 9% of the (E)-isomer. wikipedia.orgchemicalbook.com Factors such as solvent, temperature, and the presence of catalysts can influence the isomeric ratio. mdpi.comresearchgate.net Researchers have developed various methods to achieve stereocontrol, including kinetically controlled reactions and photoisomerization techniques using visible-light-mediated energy transfer to convert the more common (E)-oximes to the desired (Z)-isomers. researchgate.netrsc.org

Table 1: Physical and Chemical Properties of (Z)-Benzaldehyde Oxime

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₇NO | ontosight.aichemeo.com |

| Molecular Weight | 121.14 g/mol | chemeo.complantaedb.com |

| Appearance | Low melting solid | chemicalbook.com |

| Melting Point | 33-36 °C | wikipedia.orgchemsrc.com |

| Boiling Point | 104 °C at 6 mmHg | chemsrc.comsigmaaldrich.com |

| CAS Number | 622-32-2 | ontosight.aiwikipedia.orgchemeo.com |

| Solubility | Slightly soluble in water; Soluble in ethanol (B145695), ether, methanol. | chemicalbook.comsigmaaldrich.com |

| pKa | 10.80 ± 0.70 | chemicalbook.com |

Historical Trajectories and Modern Relevance of Benzaldehyde Oxime Studies

The study of oximes dates back to the late 19th century, with their formation being intensively investigated by Meyer and Janny as early as 1882. nih.gov This was shortly after the initial synthesis of benzaldehyde itself by Wöhler and Liebig in 1832. wikipedia.org These early explorations laid the groundwork for understanding the fundamental reactivity of this class of compounds.

The modern relevance of benzaldehyde oximes, particularly the stereochemically defined isomers, is underscored by their continued and widespread use in chemical research. The ability to control and understand the E/Z configuration is critical for applications ranging from synthetic transformations to materials science. rsc.org Current research focuses on elucidating reaction mechanisms, such as those in photoinduced electron-transfer reactions, and developing novel catalytic systems for their synthesis and transformation. nih.govresearchgate.net The remarkable effect of E/Z isomerism on the outcomes of reactions like catalytic asymmetric hydrogenation further highlights the contemporary significance of studying these isomers. rsc.org The unique properties of the oxime functional group also make these compounds valuable as precursors for various nitrogen-containing heterocycles and as ligands in coordination chemistry. researchgate.net

Strategic Importance of the (Z)-Configuration in Organic Synthesis and Beyond

The (Z)-configuration of benzaldehyde oxime is of paramount strategic importance in organic synthesis, primarily due to its predictable reactivity in key transformations. One of the most notable reactions is the Beckmann rearrangement. masterorganicchemistry.com In this acid-catalyzed reaction, the group anti-periplanar to the hydroxyl group on the nitrogen atom migrates. For (Z)-benzaldehyde oxime, the migrating group is the hydrogen atom, which leads to the formation of benzonitrile (B105546) upon dehydration. However, the rearrangement of the corresponding (E)-isomer, where the phenyl group migrates, yields benzamide. wikipedia.orgmasterorganicchemistry.com This stereospecificity makes the control of oxime geometry a powerful tool for selectively synthesizing either amides or nitriles.

Beyond the Beckmann rearrangement, (Z)-benzaldehyde oxime serves as a versatile intermediate. chemicalbook.com Key reactions include:

Dehydration: This reaction provides a direct route to benzonitrile. chemicalbook.com

Hydrolysis: Under appropriate conditions, the oxime can be hydrolyzed back to benzaldehyde. chemicalbook.com

Substitution: Reaction with reagents like N-chlorosuccinimide (NCS) in dimethylformamide (DMF) yields benzohydroximoyl chloride, a useful synthetic building block. wikipedia.orgchemicalbook.com

Furthermore, (Z)-benzaldehyde oxime and its derivatives are used in the synthesis of more complex molecules with potential biological activity, such as Δ2-isoxazoline and 1,2,4-oxadiazole (B8745197) derivatives, which have been investigated as inhibitors for various enzymes. chemicalbook.com The compound also finds application in the preparation of various agrochemicals and pharmaceuticals. googleapis.com

Table 2: Comparison of Benzaldehyde Oxime Isomers

| Property | (Z)-Benzaldehyde Oxime | (E)-Benzaldehyde Oxime | Source(s) |

|---|---|---|---|

| Synonym | anti-Benzaldoxime | syn-Benzaldoxime | chemeo.comnih.gov |

| CAS Number | 622-32-2 | 622-31-1 | wikipedia.org |

| Melting Point | 33 °C | 133 °C | wikipedia.org |

| ¹H-NMR Signal (HC=N) | Shifts for the Z-isomer are typically at a lower field than for the E-isomer. | Shifts for the E-isomer are typically at a higher field than for the Z-isomer. | researchgate.net |

| ¹³C-NMR Signal (C=N) | Shifts for the Z-isomer are typically at a higher field than for the E-isomer. | Shifts for the E-isomer are typically at a lower field than for the Z-isomer. | researchgate.net |

| Beckmann Rearrangement Product | Benzonitrile (via H-migration) | Benzamide (via Phenyl-migration) | masterorganicchemistry.com |

Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-benzylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWKXBJHBHYJBI-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031547 | |

| Record name | (Z)-Benzaldoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | Benzaldehyde oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0041 [mmHg] | |

| Record name | Benzaldehyde oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

622-32-2, 932-90-1, 622-31-1 | |

| Record name | [C(Z)]-Benzaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldoxime, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Benzaldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-Benzaldoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Syn-benzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALDOXIME, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR8F3Q0KSH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Accessing Z Benzaldehyde Oxime

Stereoselective and Stereospecific Synthetic Routes

Achieving high stereoselectivity is paramount in modern organic synthesis. For benzaldehyde (B42025) oxime, this involves controlling the geometry around the C=N double bond to favor the (Z)-configuration, where the hydroxyl group and the phenyl group are on the same side.

Various catalytic systems have been developed to enhance the rate and selectivity of oximation reactions, yielding predominantly the (Z)-isomer. Heteropoly acids (HPAs) such as AlPW12O40 and AlPMo12O40 have proven to be highly effective, inexpensive, and reusable catalysts. asianpubs.org When reacting aromatic aldehydes with hydroxylamine (B1172632) hydrochloride in the presence of these catalysts under solvent-free conditions, the corresponding (Z)-isomer of the oxime is formed in excellent yields. asianpubs.org The reaction proceeds rapidly at room temperature. For benzaldehyde, the use of AlPW12O40 as a catalyst resulted in a 96% yield of (Z)-benzaldehyde oxime in just 10 minutes under solvent-free conditions. asianpubs.org

Another reported catalytic system involves the use of copper sulfate (B86663) (CuSO4) and potassium carbonate (K2CO3) under solvent-free conditions, which also demonstrates high selectivity for the (Z)-isomer. researchgate.net

Table 1: Catalytic Systems for (Z)-Benzaldehyde Oxime Synthesis

| Catalyst | Co-reagent/Conditions | Time | Yield of (Z)-isomer | Reference |

|---|---|---|---|---|

| AlPW12O40 | NH2OH·HCl, Solvent-free, Room Temp. | 10 min | 96% | asianpubs.org |

| AlPMo12O40 | NH2OH·HCl, Solvent-free, Room Temp. | 15 min | 95% | asianpubs.org |

| CuSO4/K2CO3 | NH2OH·HCl, Solvent-free | Not Specified | High Selectivity | researchgate.net |

The choice of solvent plays a crucial role in directing the stereochemical outcome of the oximation reaction. While solvent-free conditions are often highly effective asianpubs.org, specific solvent systems can also promote the formation of the (Z)-isomer. A standard synthesis involves reacting benzaldehyde with hydroxylamine hydrochloride in methanol (B129727) with a base, which has been reported to produce an 82% yield of the (Z)-isomer and a 9% yield of the (E)-isomer. wikipedia.org

In a study developing a more convenient solution-phase method, the use of potassium carbonate in methanol was found to be effective. researchgate.net This system is thought to generate potassium methoxide (B1231860) in situ, which helps form the free NH2OH from its hydrochloride salt. researchgate.net More unconventionally, the use of mineral water as a solvent has been explored as a green and practical approach. ias.ac.in When benzaldehyde was reacted with hydroxylamine hydrochloride in a 1:1 mixture of methanol and mineral water, a 99% yield of the oxime was achieved in just 10 minutes, demonstrating the potential of aqueous systems. ias.ac.in

Sustainable and Green Chemistry Approaches in (Z)-Oxime Synthesis

Green chemistry principles, such as the use of alternative energy sources and environmentally benign solvents and catalysts, are increasingly being applied to the synthesis of (Z)-benzaldehyde oxime.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner processes. The synthesis of (Z)-benzaldehyde oxime has been successfully achieved using microwave assistance under various conditions.

One highly efficient and eco-friendly method involves the microwave irradiation of benzaldehyde and hydroxylamine hydrochloride in water. semanticscholar.orgorientjchem.org This system provides the (Z)-benzaldehyde oxime in 95% yield after only 90 seconds of irradiation at 300 W. semanticscholar.orgorientjchem.org The use of water as a green solvent makes this protocol particularly attractive. orientjchem.org

Another approach detailed in a patent involves microwave heating in an organic solvent like methanol or ethanol (B145695) in the presence of an alkaline compound such as anhydrous sodium carbonate. google.com This method is also rapid, with reaction times as short as 5 minutes, and results in high conversion rates. google.com

Table 2: Microwave-Assisted Synthesis of (Z)-Benzaldehyde Oxime

| Reagents | Solvent | Microwave Conditions | Time | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Benzaldehyde, NH2OH·HCl | Water | 300 W | 90 sec | 95% Yield | semanticscholar.orgorientjchem.org |

| Benzaldehyde, NH2OH·HCl, Na2CO3 | Ethanol | 300 W, 90°C | 5 min | 90% Conversion | google.com |

| Benzaldehyde, NH2OH·HCl, TiO2 | Solvent-free | 100 W | 5 min | Forms nitrile (electron-donating groups) or oxime (electron-withdrawing groups) | nih.gov |

Ionic liquids (ILs) and polyoxometalates (POMs) are classes of catalysts that align with green chemistry principles due to their reusability and often high efficiency under mild conditions.

The use of the Brønsted acidic ionic liquid 1-methylimidazolium (B8483265) nitrate (B79036), [Hmim][NO3], as both a promoter and a reaction medium under microwave irradiation facilitates a one-pot synthesis of oximes from alcohols. academie-sciences.fr For the direct oximation of benzaldehyde, [Hmim][NO3] was found to be the most effective among several ILs tested, producing a near-quantitative yield of benzaldehyde oxime in 2.5 minutes at 80°C under microwave irradiation. academie-sciences.fr The ionic liquid could be recovered and reused multiple times with only a limited reduction in activity. academie-sciences.frmdpi.com

Polyoxometalates, including heteropoly acids, are robust and environmentally benign solid acid catalysts. asianpubs.org As mentioned previously, AlPW12O40 and AlPMo12O40 are effective for the selective synthesis of (Z)-oximes. asianpubs.org Other POMs, such as those based on tungstate (B81510) and zinc like Na12[WZn3(H2O)2[ZnW9O34)2], have also been identified as catalysts for oximation reactions. researchgate.net A hydrophilic inorganic framework based on a sandwich polyoxometalate, Co4Zn5W19, has been used to catalyze the oximation of aldehydes, with the formation of (Z)-benzaldehyde oxime being confirmed via ¹H NMR analysis. rsc.org

Metal-Mediated and Organocatalytic Strategies for Oxime Formation

Expanding the synthetic toolkit, metal-mediated and organocatalytic approaches offer alternative pathways to oximes, often under mild conditions and with unique reactivity patterns.

Metal-mediated synthesis can involve various mechanisms. For instance, uranium(VI) complexes have been shown to mediate the synthesis of oximates from carbonyl compounds. acs.org The configuration of the resulting coordinated benzaldoximate can be influenced by the steric hindrance of other ligands present in the coordination sphere. acs.org In a different context, the oximation reaction itself is used as a reliable coupling method to attach organometallic complexes to biomolecules. The on-support oximation of a resin-bound aminooxy-functionalized oligonucleotide with palladated or mercurated benzaldehydes proceeds efficiently to yield the modified biomolecule, demonstrating the robustness of oxime formation in the presence of organometallic species. acs.org

Organocatalysis, which uses small organic molecules to accelerate reactions, provides a metal-free alternative for oxime synthesis. Aniline (B41778) has been a classic catalyst for this transformation, but newer and more efficient catalysts have been discovered. acs.org Scaffolds such as 2-(aminomethyl)benzimidazole have been shown to be more effective than aniline in catalyzing oxime formation in water at neutral pH, providing a 5.2-fold rate enhancement. acs.org This is particularly valuable for biological applications where mild, aqueous conditions are required. acs.org

Table of Mentioned Compounds

| Compound Name | Role/Type |

|---|---|

| (Z)-Benzaldehyde oxime | Product |

| (E)-Benzaldehyde oxime | Isomer/Byproduct |

| Benzaldehyde | Starting Material |

| Hydroxylamine hydrochloride | Reagent |

| AlPW12O40 (Aluminum dodecatungstophosphate) | Heteropoly Acid Catalyst |

| AlPMo12O40 (Aluminum dodecamolybdophosphate) | Heteropoly Acid Catalyst |

| Copper sulfate (CuSO4) | Catalyst |

| Potassium carbonate (K2CO3) | Base/Co-reagent |

| Methanol | Solvent |

| Potassium methoxide | In situ generated base |

| Water | Solvent |

| Ethanol | Solvent |

| Sodium carbonate (Na2CO3) | Base |

| Titanium dioxide (TiO2) | Catalyst |

| 1-methylimidazolium nitrate ([Hmim][NO3]) | Ionic Liquid Catalyst/Medium |

| 1-butyl-3-methylimidazolium hydroxide | Ionic Liquid Catalyst |

| Na12[WZn3(H2O)2[ZnW9O34)2] | Polyoxometalate Catalyst |

| Co4Zn5W19 | Polyoxometalate Catalyst |

| Aniline | Organocatalyst |

| 2-(aminomethyl)benzimidazole | Organocatalyst |

Utility of Specific Metal Complexes in Oxime Synthesis

The stereoselective synthesis of oximes, particularly the isolation of the (Z)-isomer, is a significant challenge in organic synthesis. Metal complexes have emerged as effective catalysts and mediators in directing the stereochemical outcome of oximation reactions. Research has demonstrated that specific metal salts can facilitate the highly stereoselective conversion of aldehydes into their corresponding (Z)-oximes under mild conditions.

A notable method involves the use of copper(II) sulfate (CuSO₄) and potassium carbonate (K₂CO₃) as catalysts for the reaction between aldehydes and hydroxylamine hydrochloride. researchgate.netthieme-connect.com This approach, conducted in the solid state at elevated temperatures, has been shown to produce (Z)-oximes with high yields and selectivity. thieme-connect.com For instance, the reaction of various benzaldehyde derivatives with hydroxylamine hydrochloride in the presence of K₂CO₃ at 90°C yields the corresponding (Z)-oximes predominantly. thieme-connect.com The reaction is generally complete within minutes. thieme-connect.com While this solvent-free method shows high selectivity, its suitability for large-scale industrial processes can be limited. researchgate.net

To address the limitations of solvent-free conditions, a solution-based method was developed using potassium carbonate in methanol. researchgate.net This system, which generates potassium methoxide in situ, facilitates the formation of free hydroxylamine from its hydrochloride salt, promoting the efficient and highly (Z)-selective oximation of aldehydes. researchgate.net In this methanol-based system, benzaldehyde was converted to its oxime with a 92% yield and an E/Z ratio of 15:85. researchgate.net Other metal salts, such as zinc sulfate (ZnSO₄), have also been utilized in microwave-assisted syntheses to produce (Z)-oximes stereoselectively in dry media. orientjchem.orgorientjchem.org

More complex and targeted metal-mediated syntheses have also been reported. For example, a uranium(VI) complex, trans-[UO₂(H₂NO)₂(H₂O)₂], has been used to mediate the formation of benzaldehyde oxime. acs.org When the reaction of this complex with an excess of benzaldehyde was conducted in neat benzaldehyde for 7-10 days followed by the addition of dimethyl sulfoxide (B87167) (DMSO), a complex containing the (Z)-configured benzaldoximate ligand was formed. acs.org This highlights the role of the metal coordination sphere in controlling the stereochemistry of the resulting oxime ligand. acs.org

Table 1: Stereoselective Synthesis of (Z)-Oximes from Aldehydes using K₂CO₃ thieme-connect.comThis table summarizes the results from the reaction of various aldehydes with hydroxylamine hydrochloride and K₂CO₃ at 90°C under solvent-free conditions, leading to the preferential formation of the Z-isomer.

| Aldehyde Precursor | Time (min) | Yield (%) | Isomer Ratio (Z:E) |

|---|---|---|---|

| Benzaldehyde | 10 | 98 | >99:1 |

| 4-Chlorobenzaldehyde | 5 | 98 | >99:1 |

| 4-Nitrobenzaldehyde (B150856) | 2 | 99 | >99:1 |

| 4-Methoxybenzaldehyde | 15 | 95 | >99:1 |

| 2-Chlorobenzaldehyde | 5 | 98 | >99:1 |

Organocatalyst Development for Efficient (Z)-Oxime Production

The formation of oximes from aldehydes is often slow, particularly at neutral pH, which has spurred the development of organocatalysts to accelerate the reaction. nih.gov Aniline has been traditionally used as a catalyst for this transformation, but its efficiency can be low, and it presents toxicity concerns. researchgate.net Recent research has focused on developing more effective and benign organocatalysts.

A significant advancement has been the discovery that simple, water-soluble molecules like anthranilic acids and other aminobenzoic acids are superior catalysts for oxime formation compared to aniline. nih.gov These catalysts operate via nucleophilic catalysis, involving the formation of a catalyst-imine intermediate, which allows for rapid reaction rates even at low reactant concentrations. nih.gov At a neutral pH of 7.4, catalysts such as 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid have been shown to enhance reaction rates by one to two orders of magnitude over the aniline-catalyzed reaction. nih.gov The ortho-carboxylate group in anthranilate catalysts is believed to assist in intramolecular proton transfer, contributing to their high efficiency. nih.gov

Further exploration of catalyst scaffolds has identified 2-aminophenols and 2-(aminomethyl)benzimidazoles as two new classes of highly active organocatalysts for hydrazone and oxime formation in water at neutral pH. researchgate.netacs.org Kinetic studies revealed that these catalysts can provide rate enhancements up to seven times greater than that of aniline. researchgate.net Specifically, 2-(aminomethyl)benzimidazole was found to be effective in catalyzing the oxime formation between 4-nitrobenzaldehyde and 2-(dimethylamino)ethoxyamine, yielding a 5.2-fold rate enhancement, which was more than double the rate achieved with aniline catalysis. acs.org These findings establish that organocatalysts without the need for co-solvents can significantly improve the efficiency of oximation, suggesting their utility in biological applications where mild, aqueous conditions are required. acs.org

Table 2: Comparison of Organocatalyst Efficiency in Oximation Reactions nih.govacs.orgThis table presents the relative rate enhancements provided by various organocatalysts for oxime formation at neutral pH compared to the uncatalyzed or aniline-catalyzed reaction.

| Catalyst | Reaction System | Fold Rate Enhancement | Reference pH |

|---|---|---|---|

| Aniline | 4-Nitrobenzaldehyde + Phenylhydrazine | 2.2 | 7.4 |

| 5-Methoxyanthranilic acid | NBD Hydrazine + 4-Nitrobenzaldehyde | >6 (vs. aniline) | 7.4 |

| 3,5-Diaminobenzoic acid | NBD Hydrazine + Benzaldehyde | > Aniline | 7.4 |

| 2-Amino-4-nitrophenol | Benzaldehyde + Phenylhydrazine | 4.8 | 7.4 |

| 2-(Aminomethyl)benzimidazole | 4-Nitrobenzaldehyde + 2-(Dimethylamino)ethoxyamine | 5.2 | 7.4 |

Chemo- and Regioselective Synthesis Involving Aldehyde Precursors

The synthesis of (Z)-benzaldehyde oxime from benzaldehyde and hydroxylamine is a foundational reaction that can be guided towards high chemo- and regioselectivity through careful selection of reaction conditions. ontosight.aiwikipedia.org The condensation reaction between an aldehyde and hydroxylamine can produce both (E) and (Z) isomers, and achieving selectivity for the desired (Z)-isomer is a key synthetic goal. thieme-connect.com

One practical method for achieving high (Z)-selectivity involves the use of potassium carbonate (K₂CO₃) in methanol. researchgate.net This system selectively converts a range of aldehydes to their corresponding (Z)-oximes in good to excellent yields. researchgate.net For benzaldehyde, this method resulted in a 92% yield with a favorable (Z)-isomer ratio (85:15). researchgate.net The reaction is typically rapid, often completing within minutes at room temperature. researchgate.net The success of this method is attributed to the in situ generation of potassium methoxide, which frees the hydroxylamine nucleophile from its hydrochloride salt. researchgate.net

Interestingly, highly efficient and selective synthesis of aryl oximes can also be achieved under catalyst-free conditions by using mineral water as the reaction medium. ias.ac.in This environmentally benign approach leverages the unique composition of mineral water to facilitate the reaction. For example, the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in mineral water at room temperature afforded the corresponding oxime in 99% yield within 10 minutes. ias.ac.in This suggests that the dissolved minerals may play a catalytic role, promoting high reaction efficiency and selectivity without the need for traditional acid or base catalysts. ias.ac.in The standard synthesis of benzaldehyde oxime in methanol with a base at room temperature is also known to favor the (Z)-isomer, yielding 82% (Z)-benzaldehyde oxime and 9% of the (E)-isomer. wikipedia.org

Table 3: Selective Synthesis of Aryl Oximes from Aldehyde Precursors researchgate.netias.ac.inThis table highlights different methods for the selective synthesis of oximes from various benzaldehyde derivatives, emphasizing yield and isomer selectivity where reported.

| Aldehyde Precursor | Reaction Conditions | Time | Yield (%) | Isomer Ratio (Z:E) |

|---|---|---|---|---|

| Benzaldehyde | NH₂OH·HCl, K₂CO₃, Methanol, RT | 10 min | 92 | 85:15 |

| 4-Nitrobenzaldehyde | NH₂OH·HCl, Mineral Water, RT | 10 min | 99 | Not Specified |

| 4-Chlorobenzaldehyde | NH₂OH·HCl, K₂CO₃, Methanol, RT | 10 min | 95 | 88:12 |

| 4-Hydroxybenzaldehyde | NH₂OH·HCl, Mineral Water, RT | 10 min | 80 | Not Specified |

Compound Index

Mechanistic Elucidation and Kinetic Investigations of Z Benzaldehyde Oxime Reactivity

Photoinduced Reaction Mechanisms

The photoinduced reactions of (Z)-benzaldehyde oxime involve complex mechanisms that are highly dependent on the reaction conditions, particularly the presence of photosensitizers and the oxidation potential of the oxime. nih.govacs.org These reactions can proceed through either electron-transfer pathways, leading to radical intermediates, or through hydrogen atom transfer processes. nih.govacs.org

Electron-Transfer Pathways and Radical Intermediates

Under photoinduced electron transfer (PET) conditions, (Z)-benzaldehyde oxime can react via an electron-transfer mechanism, especially when the free energy for electron transfer is favorable. nih.govresearchgate.net This is typically observed when the oxidation potential of the oxime is below 2.0 V. nih.govacs.orgresearchgate.net The process is often initiated by a photosensitizer, such as triplet chloranil (B122849) (³CA), which, in its excited state, accepts an electron from the oxime. nih.govacs.orgresearchgate.net

This electron transfer results in the formation of the oxime radical cation and the sensitizer (B1316253) radical anion. researchgate.net For instance, nanosecond laser flash photolysis studies have confirmed the formation of the chloranil radical anion in such reactions. researchgate.net The initially formed oxime radical cation is a key intermediate that can undergo further reactions. researchgate.netnih.gov One significant pathway for this intermediate is a subsequent proton transfer, leading to the formation of an iminoxyl radical. nih.govacs.org This sequence is referred to as an electron transfer-proton transfer (ET-PT) mechanism. nih.govacs.org

The iminoxyl radical is a crucial intermediate in the pathway that leads to the formation of benzaldehyde (B42025). nih.govacs.org Another possible fate of the radical cation is a cyclization reaction, as seen in the case of 2′-arylbenzaldehyde oxime ethers, which can form phenanthridines upon irradiation in the presence of 9,10-dicyanoanthracene (B74266) (DCA). nih.gov This process is initiated by electron transfer to the excited sensitizer, followed by a nucleophilic attack of the aryl ring onto the nitrogen of the oxime ether radical cation. nih.gov

Furthermore, the formation of nitriles can also occur through an electron-transfer pathway, which involves the generation of an iminoyl radical intermediate through an ET-PT sequence. nih.gov

Hydrogen Atom Transfer Processes in Photochemical Transformations

When the oxidation potential of substituted benzaldehyde oximes is greater than 2.0 V, the quenching of the triplet sensitizer occurs at rates that are independent of the substituent and the oxidation potential. nih.govacs.org Under these conditions, a hydrogen atom transfer (HAT) mechanism is considered more likely. nih.govacs.org This is because the reaction rate becomes dependent on the O-H bond strength, which is nearly identical for all oximes in the series. nih.govacs.org

In the HAT pathway, the excited sensitizer directly abstracts a hydrogen atom from the oxime's hydroxyl group. nih.gov This process also leads to the formation of an iminoxyl radical, which is the key intermediate for the formation of the corresponding aldehyde. nih.govacs.org

Direct hydrogen atom abstraction can also lead to the formation of an iminoyl radical, which is the precursor to nitrile products. nih.gov Experimental evidence, such as a break in the linearity in the plot of quenching rates against the oxidation potential, suggests a change in mechanism from electron transfer to hydrogen atom transfer as the oxidation potential increases. nih.govresearchgate.net The formation of nitrile is favored when electron-accepting substituents are present on the benzene (B151609) ring or when the hydroxyl hydrogen is not available for abstraction, for example, due to strong intramolecular hydrogen bonding. nih.gov

| Condition | Primary Mechanism | Key Intermediate(s) | Major Product(s) | Citation |

| Low Oxidation Potential (<2.0 V) | Electron Transfer-Proton Transfer (ET-PT) | Oxime Radical Cation, Iminoxyl Radical | Benzaldehyde | nih.govacs.org |

| High Oxidation Potential (>2.0 V) | Hydrogen Atom Transfer (HAT) | Iminoxyl Radical, Iminoyl Radical | Benzaldehyde, Benzonitrile (B105546) | nih.govacs.org |

| Electron-Accepting Substituents | Hydrogen Atom Transfer (HAT) | Iminoyl Radical | Benzonitrile | nih.gov |

| Unavailable Hydroxyl Hydrogen | Hydrogen Atom Transfer (HAT) | Iminoyl Radical | Benzonitrile | nih.gov |

Electrochemical Behavior and Redox Mechanisms

The electrochemical behavior of (Z)-benzaldehyde oxime involves both reduction and oxidation processes, leading to a variety of products through distinct mechanistic pathways.

Cathodic Reduction Pathways and Electrogenerated Bases

The cathodic reduction of aromatic oximes, including benzaldehyde oxime, is a complex process that occurs in aqueous solutions via a four-electron process. nih.gov The species that is reduced is a diprotonated form of the oxime, which is generated near the electrode surface. nih.gov This diprotonation facilitates the reduction by creating a good leaving group (H₂O) and placing a positive charge on the azomethine nitrogen. nih.gov The reduction is initiated by the cleavage of the N-O bond. nih.gov

In the pH range of 2-5, the oxime exists predominantly in a monoprotonated form, which is then reduced. nih.gov The formation of imines as reduction intermediates has been demonstrated by the observation of two separate two-electron waves in acidic media for some oximes. nih.gov The reduction potential of the oxime to the primary amine is approximately -1.1 V (vs. SCE). mdma.ch However, the complete reduction to the amine can be hindered by competing hydrogen evolution at the cathode. mdma.ch The use of specific catalysts, such as a ZrCl₄/nano Fe₃O₄ system with NaBH₃CN, can efficiently reduce benzaldehyde oxime to benzylamine (B48309). researchgate.net

Electrogenerated bases can also play a role in the reactivity of oximes, although this is more extensively studied in the context of other electrochemical transformations.

Anodic Oxidation Events and Radical Cation Formation

The anodic oxidation of benzaldehyde oxime has been investigated, showing that it can be converted to benzaldehyde in high yields. researchgate.net The process can be optimized by controlling parameters such as temperature and the supporting electrolyte. abechem.com For instance, in a biphasic medium, the yield of benzaldehyde increased with temperature up to 40 °C. abechem.com

Cyclic voltammetry studies of (E)-benzaldehyde oxime reveal three distinct irreversible single-electron oxidation events. chemrxiv.org The formation of a radical cation is a key step in the anodic oxidation process. chemrxiv.orgd-nb.info In the presence of a chloride mediator, the oxidation of the oxime can lead to the formation of a benzaldoxime (B1666162) radical-cation. d-nb.info This intermediate can then dimerize and recombine to form benzaldehyde. d-nb.info Under high current density, a direct two-electron proton-coupled electron transfer (PCET) is favored, which can directly generate a nitrile oxide. d-nb.info The oxidation potentials of substituted benzaldehyde oximes show a linear relationship with Hammett constants, indicating the influence of substituents on the ease of oxidation. jlu.edu.cn

| Electrode | Process | Key Intermediate(s) | Primary Product(s) | Citation |

| Cathode | Reduction | Diprotonated Oxime, Imine | Benzylamine, Imine | nih.govmdma.ch |

| Anode | Oxidation | Radical Cation, Nitrile Oxide | Benzaldehyde, Benzonitrile | researchgate.netd-nb.info |

Thermal and Catalyzed Rearrangement Reactions

(Z)-Benzaldehyde oxime can undergo thermal and catalyzed rearrangement reactions, most notably the Beckmann rearrangement, to yield primary amides. wikipedia.orgchemicalbook.com This rearrangement is a significant transformation in organic synthesis. researchgate.net

The Beckmann rearrangement of an aldoxime like benzaldehyde oxime typically requires an acid catalyst and heat. masterorganicchemistry.com The mechanism involves the conversion of the hydroxyl group of the oxime into a good leaving group, followed by the migration of the aryl group to the nitrogen atom, which breaks the N-O bond. masterorganicchemistry.com This results in the formation of a nitrilium ion, which is then hydrolyzed to the corresponding amide, in this case, benzamide. researchgate.net

Various catalysts have been employed to facilitate this rearrangement. Nickel salts have been shown to catalyze the conversion of benzaldehyde oxime to benzamide. wikipedia.orgchemicalbook.com Palladium(II) complexes containing a phosphino-oxime ligand are also effective catalysts for this transformation, with reactions often carried out in water at elevated temperatures. acs.org Ruthenium catalysts, such as the bis(allyl)-ruthenium(IV) complex, have been used to promote the rearrangement in environmentally friendly media like a water/glycerol mixture under thermal or microwave heating. acs.org Microwave irradiation has been shown to significantly increase the efficiency of the ruthenium-catalyzed rearrangement. acs.org

Studies on the thermal hazards of benzaldehyde oxime indicate that it undergoes rapid decomposition in the liquid phase, releasing a significant amount of heat. researchgate.net The decomposition starts at a relatively low temperature, and the kinetics can be described by an autocatalytic model. researchgate.net

| Reaction Type | Catalyst/Conditions | Product | Citation |

| Beckmann Rearrangement | Acid, Heat | Benzamide | masterorganicchemistry.com |

| Catalytic Rearrangement | Nickel Salts | Benzamide | wikipedia.orgchemicalbook.com |

| Catalytic Rearrangement | Palladium(II) Complexes | Benzamide | acs.org |

| Catalytic Rearrangement | Ruthenium(IV) Complex, Thermal/Microwave | Benzamide | acs.org |

| Thermal Decomposition | Heat | Decomposition Products | researchgate.net |

Beckmann Rearrangement Kinetics and Catalytic Enhancements

The Beckmann rearrangement of benzaldehyde oxime, which converts the oxime into benzamide, is a pivotal reaction in organic synthesis. wikipedia.org This transformation is typically catalyzed by acids or metal salts. researchgate.net The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group. Subsequent heating facilitates a migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide. masterorganicchemistry.com

Various catalysts have been developed to enhance the efficiency and mildness of the Beckmann rearrangement. Nickel salts and photocatalysts like BODIPY have proven effective in catalyzing the rearrangement of benzaldehyde oxime to benzamide, with yields of up to 91% under photocatalytic conditions. chemicalbook.com The use of catalysts such as nano SiO2/H2SO4 has also been explored to optimize reaction conditions. researchgate.net The development of greener catalysts aims to move away from hazardous reagents like strong acids, which often require high temperatures and can produce significant waste. researchgate.net

The kinetics of the Beckmann rearrangement are influenced by the stability of the oxime isomers and the reaction conditions. The rearrangement is envisioned to proceed through the migration of the alkyl substituent "trans" to the nitrogen, coupled with the simultaneous cleavage of the N-O bond to expel water, thus avoiding the formation of a free nitrene. organic-chemistry.org

Table 1: Catalysts for Beckmann Rearrangement of Benzaldehyde Oxime

| Catalyst | Conditions | Product | Yield (%) | Reference |

| Nickel Salts | Heat | Benzamide | - | |

| BODIPY (photocatalyst) | Visible Light | Benzamide | up to 91 | chemicalbook.com |

| Nano SiO2/H2SO4 | Microwave (600W) / Heat (70-80°C) | Benzamide/Benzaldehyde | Varies | researchgate.net |

| Triphosphazene | - | Lactams (from ketoximes) | - | organic-chemistry.org |

| Iodine | Mild, neutral | Amides (from ketoximes) | - | organic-chemistry.org |

Other Thermally Induced Skeletal Rearrangements

Beyond the Beckmann rearrangement, (Z)-benzaldehyde oxime can undergo other thermally induced rearrangements. Thermal decomposition studies have shown that benzaldehyde oxime is a self-reactive substance with a low initial decomposition temperature, indicating a potential for thermal runaway. researchgate.net At elevated temperatures, O-phenyl oxime ethers undergo clean N-O bond homolysis to yield iminyl and phenoxyl radicals. acs.org These reactive intermediates can then participate in various subsequent reactions, leading to a diversity of heterocyclic products. acs.org

Nucleophilic Addition and Elimination Reaction Dynamics

The carbon-nitrogen double bond of (Z)-benzaldehyde oxime is susceptible to nucleophilic attack. The reactivity in these reactions is governed by the formation and subsequent fate of tetrahedral intermediates.

Formation and Dehydration of Tetrahedral Intermediates

The formation of oximes from aldehydes and hydroxylamine (B1172632) proceeds through a two-step process involving the nucleophilic addition of the amine to the carbonyl group to form a tetrahedral intermediate, followed by the dehydration of this carbinolamine. researchgate.net In the reverse reaction, the hydrolysis of oximes, and in related reactions like isomerization, a common tetrahedral intermediate is also involved. researchgate.net

The mechanism for oxime formation in aqueous solution can involve the formation of a zwitterionic tetrahedral intermediate (T±), its diffusion-controlled protonation, and subsequent acid-catalyzed dehydration of the neutral tetrahedral intermediate. researchgate.netresearchgate.net The rate-determining step can vary with reaction conditions. For instance, in the formation of oximes and hydrazones, the acid-catalyzed dehydration of the tetrahedral intermediate is often rate-determining in the pH range of approximately 3 to 7. nih.gov The attack of the nucleophile becomes rate-limiting at more acidic pH values (typically below pH 3). nih.gov

Table 2: Key Steps in Oxime Formation/Hydrolysis

| Step | Description | Kinetic Significance | Reference |

| 1 | Nucleophilic attack on carbonyl/protonated oxime | Can be rate-limiting at low pH | researchgate.netnih.gov |

| 2 | Formation of tetrahedral intermediate (T± or T0) | Common intermediate for multiple pathways | researchgate.net |

| 3 | Proton transfer | Often diffusion-controlled | researchgate.netresearchgate.net |

| 4 | Dehydration of tetrahedral intermediate | Often rate-limiting in mid-pH range | nih.govoup.com |

Concerted vs. Stepwise Elimination Pathways

Elimination reactions of benzaldehyde oxime derivatives, particularly O-benzoyloximes, to form nitriles have been studied to understand the transition state structures. scilit.com These reactions can proceed through different mechanisms, such as E2 or E1cb, depending on the substrate, base, and solvent. arkat-usa.orgacs.org

For elimination reactions of (E)- and (Z)-benzaldehyde O-benzoyloximes, studies have revealed that the anti-elimination from the (Z)-isomer is significantly faster than the syn-elimination from the (E)-isomer. arkat-usa.org This rate difference is attributed to both the ground-state steric strain in the (Z)-isomer and a more favorable transition state for anti-elimination. arkat-usa.org The transition states for syn- and anti-eliminations forming nitriles show distinct characteristics, with the anti-elimination proceeding through a transition state with less carbanionic character. arkat-usa.org

The mechanism can shift from E2 to (E1cb)irr (irreversible E1cb) by changing the reaction conditions, for example, by using a more protic solvent system. acs.org This change is evidenced by kinetic data, including Brønsted β and βlg values, which provide insight into the degree of bond cleavage in the transition state. acs.org

Influence of Substituent Effects and Solvent Environment on Reaction Kinetics

The kinetics of reactions involving (Z)-benzaldehyde oxime are sensitive to both the electronic nature of substituents on the benzene ring and the properties of the solvent.

Hammett Analysis and Electronic Perturbations

Hammett analysis is a powerful tool for elucidating reaction mechanisms by quantifying the effect of substituents on reaction rates. researchgate.netscience.gov For reactions involving benzaldehyde derivatives, a positive ρ value in a Hammett plot indicates that electron-withdrawing groups accelerate the reaction by stabilizing a negative charge that develops in the transition state, while a negative ρ value signifies that electron-donating groups are rate-enhancing due to the development of a positive charge. researchgate.netacs.org

In the context of nitrile-forming eliminations from substituted syn-benzaldoxime arenesulfonates, a Hammett plot yielded a ρ value of -0.77, suggesting a small positive charge development in the conjugated system during the transition state. cdnsciencepub.com Conversely, base-induced eliminations showed a positive ρ value of +0.44. cdnsciencepub.com The reaction of substituted benzaldehyde oximes with semicarbazide (B1199961) is acid-catalyzed and correlates with a Hammett ρ-value of -1.7. researchgate.net These studies highlight how electronic perturbations by substituents can significantly influence the reaction pathway and rate. However, in some radical reactions, no simple correlation with Hammett σ values is found, indicating more complex electronic effects are at play. researchgate.net

Table 3: Hammett ρ Values for Reactions of Benzaldehyde Derivatives

| Reaction | ρ Value | Interpretation | Reference |

| Elimination from syn-benzaldoxime arenesulfonates | -0.77 | Small positive charge development in transition state | cdnsciencepub.com |

| Base-induced elimination from syn-benzaldoxime arenesulfonates | +0.44 | Negative charge development in transition state | cdnsciencepub.com |

| Reaction of benzaldehyde oximes with semicarbazide | -1.7 | Positive charge development in transition state | researchgate.net |

| Condensation of benzaldehydes with Meldrum's acid | +1.226 | Negative charge development in transition state | researchgate.net |

Solvation Effects on Reaction Rates and Stereochemical Outcome

The solvent environment plays a critical role in dictating the reactivity and stereochemical pathways of reactions involving (Z)-Benzaldehyde oxime and its derivatives. The polarity, nucleophilicity, and protic or aprotic nature of the solvent can significantly influence reaction rates and the stereochemical integrity of products by stabilizing or destabilizing reactants, transition states, and intermediates.

Research into the base-promoted nitrile-forming elimination reactions of (Z)-Benzaldehyde O-benzoyloxime highlights the profound effect of the solvent and base system on reaction kinetics. In these reactions, the (Z)-isomer undergoes anti-elimination. The rate of this anti-elimination from the (Z)-isomer is dramatically faster—by a factor of approximately 36,000—than the syn-elimination from the corresponding (E)-isomer when the reaction is promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724) (MeCN). arkat-usa.org This significant rate difference is attributed to the inherent steric strain in the (Z)-isomer and a more advanced degree of triple bond formation in the anti-transition state. arkat-usa.org

The choice of solvent can also determine the stereochemical outcome of the reaction. For instance, in the uranium(VI)-mediated synthesis of oximate ligands, the configuration of the resulting benzaldoximate complex is dependent on the reaction medium. When the reaction is performed in dimethyl sulfoxide (B87167) (Me₂SO), the (E)-benzaldoximate is formed. acs.org However, conducting the reaction in neat benzaldehyde as the solvent leads to the formation of the (Z)-configured benzaldoximate. acs.org This demonstrates a clear solvation effect on the stereochemical course of the reaction, likely due to different coordination and stabilization of intermediates by the respective solvents.

Computational studies on the oxime-nitrone tautomerism of (Z)-Benzaldehyde oxime also suggest that solvation effects can favor the isomerization towards the nitrone form. rsc.org This tautomerism is a crucial aspect of reactivity, particularly in cycloaddition reactions. For intramolecular reactions, (Z)-isomers often exhibit a preference to react via the tautomeric nitrone, a pathway that is influenced by the solvent's ability to facilitate the necessary proton shift. rsc.org Furthermore, studies have shown that oxime isomerization can be more facile in protic solvents like water, indicating that the solvent can mediate the interconversion between (Z) and (E) isomers. maynoothuniversity.ie

In reactions involving nucleophilic solvents, the solvent can directly participate in the reaction, altering the product distribution. For example, studies on related aldoxime ethers in methanol (B129727) (MeOH) showed clean second-order kinetics where the solvent acts as a nucleophile. researchgate.net Under these conditions, no nitrile product was formed, indicating that the nucleophilic solvent intercepts intermediates and diverts the reaction away from the elimination pathway. researchgate.net The general observation that reactions in polar solvents tend to be faster is due to their ability to stabilize charged intermediates and transition states that are common in oxime reactions. mdpi.com

The following table summarizes the effect of different solvent systems on the rate constants for the elimination reaction of (Z)-Benzaldehyde O-benzoyloxime.

Table 1: Second-Order Rate Constants for the Elimination Reaction of (Z)-Benzaldehyde O-benzoyloxime with DBU in MeCN

| β-Aryl Substituent | k (M⁻¹s⁻¹) |

|---|---|

| p-OCH₃ | 16.5 |

| p-CH₃ | 21.6 |

| H | 40.2 |

| p-Cl | 128 |

| p-NO₂ | 2890 |

Data sourced from ARKIVOC, 2010, (vii), 118-137. arkat-usa.org

Kinetic Isotope Effect Studies for Rate-Limiting Step Identification

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-limiting step. This is achieved by measuring the change in reaction rate when an atom at a specific position in the reactant is replaced by one of its heavier isotopes. For reactions of (Z)-Benzaldehyde oxime, KIE studies have been instrumental in understanding the nature of the transition states.

In the context of elimination reactions, a primary KIE is expected if the C-H bond is broken in the rate-determining step. For the conversion of meta- and para-substituted benzaldoxime arenesulfonates to the corresponding nitriles in aqueous alcohol, a significant primary kinetic isotope effect of kH/kD = 4.51 was observed. cdnsciencepub.com This large KIE value indicates that the abstraction of the aldehydic proton is involved in the rate-limiting step of the reaction, supporting a concerted cis-elimination mechanism where the C-H bond is considerably stretched in the transition state. cdnsciencepub.com

Similarly, investigations into the base-promoted nitrile-forming eliminations of (Z)-Benzaldehyde O-benzoyloximes have utilized KIEs to probe the transition state structure. The magnitude of the kH/kD value provides insight into the extent of proton transfer from the carbon to the base at the transition state.

The table below presents the kinetic isotope effects for the elimination reaction of (Z)-Benzaldehyde O-benzoyloximes promoted by DBU in acetonitrile.

Table 2: Kinetic Isotope Effects for the DBU-Promoted Elimination of (Z)-ArC(H)=N-OBz in MeCN

| β-Aryl Substituent (Ar) | kH/kD |

|---|---|

| p-OCH₃ | 5.3 |

| p-CH₃ | 5.0 |

| H | 4.6 |

| p-Cl | 3.7 |

| p-NO₂ | 2.5 |

Data sourced from ARKIVOC, 2010, (vii), 118-137. arkat-usa.org

The data show that the magnitude of the KIE decreases as the electron-withdrawing ability of the β-aryl substituent increases. This trend suggests a shift in the transition state structure. For substituents that are more electron-withdrawing (like p-NO₂), the transition state becomes more "product-like" with less C-H bond cleavage, resulting in a smaller KIE. Conversely, electron-donating groups lead to a more "reactant-like" transition state with more significant C-H bond breaking in the rate-limiting step, hence a larger KIE. arkat-usa.org

In contrast, some reactions involving benzaldehyde oxime derivatives show negligible KIEs. For example, in an electrochemical synthesis of isoxazolines from (E)-benzaldehyde oxime, a small normal KIE of 1.0 – 1.5 was measured. chemrxiv.org This suggests that the C-H bond cleavage is not part of the rate-determining step in that particular transformation. chemrxiv.org While this study was on the (E)-isomer, it underscores the importance of KIEs in distinguishing between different mechanistic pathways available to oxime derivatives under various reaction conditions. The presence or absence of a significant KIE provides definitive evidence for whether C-H bond breaking is a kinetically significant event. baranlab.org

Advanced Spectroscopic Characterization and Structural Analysis of Z Benzaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the stereochemical assignment of benzaldehyde (B42025) oxime isomers. The chemical shifts of the carbon and proton nuclei in the immediate vicinity of the C=N double bond are highly sensitive to the orientation of the hydroxyl group.

The distinction between the (Z) and (E) isomers of benzaldehyde oxime is readily achieved by analyzing their ¹H and ¹³C NMR spectra. In the (Z)-isomer, the hydroxyl group is oriented on the same side as the methine proton (HC=N). This proximity influences the electronic environment and, consequently, the chemical shifts.

For (Z)-benzaldehyde oxime, the methine proton (HC=N) typically resonates at a higher frequency (further downfield) compared to the corresponding proton in the (E)-isomer. researchgate.net Conversely, the imino carbon (C=N) in the ¹³C NMR spectrum of the (Z)-isomer appears at a lower frequency (further upfield) than in the (E)-isomer. researchgate.net This opposing trend in chemical shifts for the key proton and carbon serves as a reliable diagnostic tool for stereochemical assignment. researchgate.net

A reported ¹H NMR spectrum for (Z)-benzaldehyde oxime in deuterated chloroform (B151607) (CDCl₃) shows the characteristic methine proton as a singlet around 8.19 ppm. rsc.org The aromatic protons appear as a multiplet between 7.39 and 7.60 ppm. rsc.org

| Nucleus | (Z)-Benzaldehyde Oxime Chemical Shift (δ, ppm) | Key Diagnostic Feature for Stereochemical Assignment |

| ¹H (HC=N) | ~8.19 (in CDCl₃) rsc.org | Resonates at a lower field (higher ppm) compared to the (E)-isomer. researchgate.net |

| ¹³C (C=N) | No specific value found in search results. | Resonates at a higher field (lower ppm) compared to the (E)-isomer. researchgate.net |

| ¹H (Aromatic) | ~7.39 - 7.60 (in CDCl₃) rsc.org | Multiplet signal for the phenyl group protons. |

While ¹H and ¹³C NMR are primary tools for stereochemical assignment, advanced techniques can probe the molecule's conformation and dynamic behavior. The conformation of (Z)-benzaldehyde oxime is primarily defined by the dihedral angle between the phenyl ring and the C=N-OH plane.

Computational studies using Density Functional Theory (DFT) are frequently employed to predict the most stable conformers and to complement experimental data. tandfonline.comresearchgate.net These calculations help in understanding the energetic barriers to rotation around the C-C single bond. For aromatic oximes, a planar or near-planar conformation is often the most stable due to the favorable conjugation between the π-systems of the aromatic ring and the oxime group. researchgate.net

Techniques like the Nuclear Overhauser Effect (NOE) spectroscopy could theoretically be used to confirm the (Z)-configuration by detecting through-space interactions between the methine proton (HC=N) and the ortho-protons of the phenyl ring. The absence of a significant NOE between the methine proton and the oxime hydroxyl proton would further support the (Z) assignment. Variable-temperature (VT) NMR studies could also provide insight into the rotational dynamics around the C-C bond, potentially revealing information about the energy barrier between different conformations.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the characteristic motions of atoms within a molecule, providing a molecular fingerprint that is sensitive to both functional groups and conformation.

The IR and Raman spectra of (Z)-benzaldehyde oxime exhibit several characteristic bands corresponding to specific vibrational modes. The precise position of the O-H stretching vibration is particularly sensitive to hydrogen bonding. niscpr.res.in In the solid state, oximes typically form strong intermolecular hydrogen bonds (O-H···N), leading to a broad and shifted O-H band compared to the sharp band of a "free" hydroxyl group in a dilute solution. acs.org

Key vibrational modes for (Z)-benzaldehyde oxime include:

O-H Stretch (νO-H): A broad band typically observed around 3388 cm⁻¹ in the IR spectrum, characteristic of a hydrogen-bonded hydroxyl group. researchgate.net In Z-oximes, this band may appear near 3250 cm⁻¹. niscpr.res.in

C-H Stretch (νC-H): Aromatic C-H stretches appear above 3000 cm⁻¹, while the aldehydic C-H stretch is found in the 2700-2900 cm⁻¹ region. researchgate.net

C=N Stretch (νC=N): The carbon-nitrogen double bond stretch is an important characteristic band for oximes, often appearing in the 1600-1700 cm⁻¹ range. A band at 1692 cm⁻¹ has been reported in the IR spectrum of (Z)-benzaldehyde oxime. researchgate.net

N-O Stretch (νN-O): The nitrogen-oxygen single bond stretch is typically found in the 900-960 cm⁻¹ region. rsc.org

| Vibrational Mode | Reported Frequency (cm⁻¹) | Spectroscopic Method |

| O-H Stretch | 3388 researchgate.net | IR |

| C-H Stretch (Aldehydic) | 2896, 2771 researchgate.net | IR |

| C=N Stretch | 1692 researchgate.net | IR |

| N-O Stretch | ~953 (Reference from (E)-isomer) rsc.org | IR |

The vibrational spectrum serves as a conformational fingerprint. The planarity of the molecule, involving conjugation between the phenyl ring and the oxime moiety, influences the positions and intensities of the C=C and C=N stretching modes. Theoretical calculations (DFT) are instrumental in this regard; by calculating the vibrational frequencies for different possible conformations (e.g., planar vs. twisted), a theoretical spectrum can be generated. tandfonline.comresearchgate.net Comparing this calculated spectrum with the experimental IR and Raman data allows for the assignment of the observed bands and confirmation of the molecule's preferred conformation in the solid state or in solution. researchgate.net Deviations from planarity would disrupt conjugation, leading to predictable shifts in the vibrational frequencies of the associated bonds. The strong hydrogen bonding present in the crystalline state also significantly influences the spectrum, particularly the O-H stretching and bending modes, making the vibrational data a sensitive probe of the intermolecular interactions in the solid phase. acs.org

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For (Z)-benzaldehyde oxime, the spectrum is dominated by absorptions arising from π→π* transitions within the conjugated system formed by the benzene (B151609) ring and the C=N double bond.

| Compound | Reported λmax (nm) | Assignment |

| Benzaldehyde, oxime, (Z)- | No specific data found in search results. | Expected to show strong π→π* transitions related to the conjugated phenyl-imine system. |

| 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime (for reference) | 280, 350, 430 malayajournal.org | π→π* malayajournal.org |

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of oximes is characterized by specific transitions associated with the chromophoric C=N group and the phenyl ring. In (Z)-Benzaldehyde oxime, two primary types of electronic transitions are observed: π→π* and n→π*.

The π→π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene ring and the C=N double bond. These transitions are generally observed in the range of 250–290 nm. asianpubs.org For instance, a related compound, 2-(Trifluoromethyl)benzaldehyde oxime, displays an absorption maximum at 255 nm in ethanol (B145695), indicative of such a transition.

The n→π* transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital of the azomethine group. asianpubs.org These transitions are characteristically of lower intensity compared to π→π* transitions and are found at longer wavelengths, typically in the 370-480 nm range for oximes. asianpubs.org The precise wavelengths are influenced by the molecular geometry and electronic environment.

Table 1: Typical Electronic Transitions in Benzaldehyde Oxime Derivatives

| Transition Type | Typical Wavelength Range (nm) | Associated Moiety |

|---|---|---|

| π→π* | 250 - 290 | Phenyl Ring & C=N |

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism describes the shift in the position of absorption bands in response to a change in the polarity of the solvent. This phenomenon is a powerful tool for studying the electronic structure of molecules in their ground and excited states. While specific solvatochromic data for (Z)-Benzaldehyde oxime is not extensively detailed in the literature, the general principles observed for similar donor-acceptor molecules can be applied.

Molecules with intramolecular charge transfer (ICT) character often exhibit significant solvatochromism. researchgate.net An increase in solvent polarity typically stabilizes the more polar excited state to a greater extent than the ground state. nih.gov This differential stabilization leads to a reduction in the energy gap between the ground and excited states, resulting in a bathochromic (red) shift of the absorption maximum. rsc.org Conversely, in some cases, particularly involving n→π* transitions, a hypsochromic (blue) shift may be observed in polar, protic solvents due to hydrogen bonding interactions with the solute. rsc.org The analysis of these shifts, often using models like the Lippert-Mataga and McRae equations, can provide quantitative information about the change in the dipole moment of the molecule upon electronic excitation. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of (Z)-Benzaldehyde oxime by analyzing its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental formula of a compound. For (Z)-Benzaldehyde oxime, the molecular formula is C₇H₇NO. nist.gov HRMS confirms this composition by measuring the exact mass, distinguishing it from other compounds with the same nominal mass. The use of HRMS has been reported for the characterization of various oxime derivatives. rsc.orgrsc.orgrsc.org

Table 2: HRMS Data for (Z)-Benzaldehyde Oxime

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇NO | nist.gov |

| Molecular Weight | 121.1366 g/mol | nist.gov |

Electron Ionization (EI) and Electrospray Ionization (ESI) Studies

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are used to study benzaldehyde oxime and its derivatives, each providing different types of structural information. rsc.orgnih.gov

Electron Ionization (EI): EI is a hard ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The mass spectrum of benzaldehyde oxime under EI conditions would be expected to show a molecular ion peak [M]⁺ at m/z = 121. Key fragmentation pathways for the parent compound, benzaldehyde, include the loss of a hydrogen radical to form the stable benzoyl cation at m/z = 105, and the loss of the entire formyl group to yield the phenyl cation at m/z = 77. docbrown.info For benzaldehyde oxime, analogous fragmentation would be expected. The fragmentation of oximes can also proceed through pathways like the McLafferty rearrangement, although this is reported to be less pronounced for (Z)-isomers compared to (E)-isomers. nih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. nih.govresearchgate.net This is useful for confirming the molecular weight. For (Z)-Benzaldehyde oxime, the [M+H]⁺ ion would be observed at m/z = 122. ESI-MS is particularly valuable for analyzing samples in solution and for studying non-covalent interactions. nih.gov

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

Bond Lengths and Angles: The bond lengths and angles within the phenyl ring are largely standard. The key parameters are those of the oxime group and its connection to the ring. In related structures, the C=N double bond length is typically around 1.28 Å, and the N-O bond length is approximately 1.41 Å. uu.nl The bond angles around the sp²-hybridized carbon of the C=N group are expected to be approximately 120°.

Torsional Angles: The conformation of the molecule is described by the torsional (dihedral) angles. A key angle is the one describing the rotation of the oxime group relative to the phenyl ring (C_aryl-C_aryl-C=N). For a related (Z)-isomer, this torsional angle has been calculated to be approximately 27.5°, indicating that the oxime group is twisted out of the plane of the phenyl ring, likely due to steric hindrance. rsc.org In contrast, (E)-isomers often exhibit larger torsional angles. rsc.org

Table 3: Representative Structural Parameters for Benzaldehyde Oxime Derivatives

| Parameter | Typical Value | Description |

|---|---|---|

| C=N Bond Length | ~1.28 Å | Length of the azomethine double bond. uu.nl |

| N-O Bond Length | ~1.41 Å | Length of the nitrogen-oxygen single bond. |

| C-C=N Bond Angle | ~118-122° | Angle defining the geometry at the imine carbon. |

| C-N-O Bond Angle | ~110-112° | Angle defining the geometry at the oxime nitrogen. |

Analysis of Crystal Packing and Intermolecular Interactions

The precise arrangement of molecules within a crystal lattice and the non-covalent forces that govern this organization are fundamental to understanding the solid-state properties of a compound. For (Z)-Benzaldehyde Oxime, also known as syn-benzaldoxime, a detailed analysis of its crystal packing and intermolecular interactions relies on crystallographic data. While direct crystallographic studies on the parent (Z)-Benzaldehyde Oxime are not readily found in publicly accessible literature, valuable insights can be gleaned from the crystal structures of its closely related halogenated derivatives, such as (Z)-p-chlorobenzaldehyde oxime and (Z)-p-bromobenzaldehyde oxime. These derivatives serve as excellent models for the intermolecular interactions expected in the parent compound.

Early crystallographic work by Jerslev in 1950 on syn-p-chlorobenzaldoxime provided foundational knowledge in this area. nih.gov More recent and detailed crystallographic data is available for other derivatives, which reveals common interaction motifs.

A predominant feature in the crystal structures of benzaldehyde oxime derivatives is the formation of centrosymmetric dimers through strong hydrogen bonds. In the case of the oxime functional group, the hydroxyl proton acts as a hydrogen bond donor, while the nitrogen atom of an adjacent molecule serves as the acceptor. This results in a characteristic O—H···N hydrogen bond.

For instance, in the crystal structure of (E)-2-Bromobenzaldehyde oxime, molecules are linked by pairs of O—H···N hydrogen bonds around a center of inversion, forming distinct hydrogen-bonded dimers. iucr.org This dimeric arrangement is a recurring structural motif in the crystal packing of many oximes.

The crystallographic data for a derivative, (E)-4-bromobenzaldehyde oxime, has been determined, and while it is the E-isomer, it provides an example of the type of detailed information obtained from such studies. rsc.org The analysis of the (Z)-p-bromobenzaldehyde oxime structure, available through the Cambridge Crystallographic Data Centre (CCDC), offers more direct insight into the packing of a (Z)-isomer. nih.gov

Below are interactive tables summarizing key crystallographic and intermolecular interaction data for representative benzaldehyde oxime derivatives, which are used to infer the structural properties of (Z)-Benzaldehyde Oxime.

Interactive Table 1: Crystallographic Data for a Representative Benzaldehyde Oxime Derivative

This table presents the unit cell parameters and other crystallographic information for (E)-4-bromobenzaldehyde oxime, illustrating the type of data used to define the crystal lattice.

| Parameter | Value | Reference |

| Chemical Formula | C₇H₆BrNO | rsc.org |

| Molecular Weight | 200.04 | rsc.org |

| Crystal System | Monoclinic | rsc.org |

| Space Group | P 2₁/c | rsc.org |

| a (Å) | 6.1832(7) | rsc.org |

| b (Å) | 4.7807(6) | rsc.org |

| c (Å) | 25.509(5) | rsc.org |

| α (°) | 90.00 | rsc.org |

| β (°) | 94.353(15) | rsc.org |

| γ (°) | 90.00 | rsc.org |

| Volume (ų) | 751.87(19) | rsc.org |

| Z | 4 | rsc.org |

Interactive Table 2: Hydrogen Bond Geometry in Representative Oxime Dimers

This table details the typical bond lengths and angles for the O—H···N hydrogen bonds that form the primary intermolecular linkage in oxime crystals. This data is generalized from studies of related oxime structures.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| O—H···N | ~ 0.82 | ~ 1.9 - 2.1 | ~ 2.7 - 2.8 | ~ 170 - 180 | scispace.comscispace.com |

The combination of strong O—H···N hydrogen-bonded dimers and weaker C—H···π and π-π stacking interactions results in a robust three-dimensional supramolecular architecture. This intricate network of non-covalent forces dictates the physical properties of the crystalline solid, such as its melting point and solubility.

Computational Chemistry and Theoretical Investigations of Z Benzaldehyde Oxime

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (Z)-Benzaldehyde oxime at the atomic and molecular levels. These calculations, primarily based on Density Functional Theory (DFT) and ab initio methods, allow for the precise determination of the molecule's ground state geometries, energies, and electronic properties.

Density Functional Theory (DFT) for Ground State Geometries and Energies